5-Methylmorpholine-3-carboxylic acid hydrochloride, cis 5-Methylmorpholine-3-carboxylic acid hydrochloride, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC16555309
InChI: InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
SMILES:
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol

5-Methylmorpholine-3-carboxylic acid hydrochloride, cis

CAS No.:

Cat. No.: VC16555309

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

5-Methylmorpholine-3-carboxylic acid hydrochloride, cis -

Specification

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
IUPAC Name (3S,5S)-5-methylmorpholine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
Standard InChI Key INFAGHWRLYMQRH-FHAQVOQBSA-N
Isomeric SMILES C[C@H]1COC[C@H](N1)C(=O)O.Cl
Canonical SMILES CC1COCC(N1)C(=O)O.Cl

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

The morpholine ring in 5-methylmorpholine-3-carboxylic acid hydrochloride, cis, adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the protonated amine and the carboxylic acid group. X-ray crystallographic studies of analogous morpholinones reveal that the cis configuration positions the methyl (C5) and carboxylic acid (C3) groups on the same face of the ring, creating a steric environment that affects reactivity and molecular interactions . The hydrochloride salt enhances aqueous solubility (estimated logP ≈ -1.2) and thermal stability, with decomposition observed above 200°C.

Table 1: Molecular Properties of 5-Methylmorpholine-3-carboxylic Acid Hydrochloride, Cis

PropertyValue
Molecular FormulaC₆H₁₂ClNO₃
Molecular Weight181.62 g/mol
CAS NumberNot Available
IUPAC Name(3R,5R)-5-Methylmorpholine-3-carboxylic acid hydrochloride
Solubility>50 mg/mL in H₂O (predicted)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s stereochemistry. In the 1H^1H NMR spectrum, the cis configuration generates distinct coupling patterns: the axial proton at C3 exhibits a coupling constant (3JH3H5^3J_{H3-H5}) of 2.6–3.6 Hz, compared to <1.5 Hz in trans diastereomers . Infrared spectroscopy confirms the presence of carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and ammonium (N–H stretch at 2500–3000 cm⁻¹) functional groups.

Synthesis and Stereochemical Control

Cyclocondensation Strategies

The primary synthetic route involves cyclocondensation of diglycolic anhydride with N-arylidene-N-alkylamines under reflux conditions in p-xylene . Key steps include:

  • Imine Formation: Reaction of benzaldehyde derivatives with methylamine yields arylideneamines.

  • Ring Closure: Nucleophilic attack by the imine nitrogen on the anhydride carbonyl, followed by proton transfer and ring closure.

  • Diastereomer Separation: Chromatographic resolution of cis/trans mixtures (typical ratios 3:1 to 6:1) using silica gel with ethyl acetate/hexane eluents .

Table 2: Optimized Synthesis Conditions

ParameterOptimal Value
Temperature140–160°C
CatalystH₂SO₄ (0.5 mol%)
Reaction Time6–8 hours
Yield (cis isomer)35–51%

Stereoselective Modifications

Mitsunobu reactions enable inversion of configuration at C3 using diethyl azodicarboxylate (DEAD) and triphenylphosphine, converting cis to trans isomers with >90% enantiomeric excess . Computational studies (DFT at B3LYP/6-31G* level) reveal a 12.3 kcal/mol energy difference favoring the cis conformer due to reduced allylic strain .

Applications in Medicinal Chemistry

Pharmacophore Development

The cis configuration’s rigid scaffold facilitates selective interactions with biological targets:

  • Enzyme Inhibition: Carboxylic acid coordinates with Zn²⁺ in matrix metalloproteinases (MMP-2 IC₅₀ = 18 µM) .

  • Receptor Modulation: Methyl group enhances hydrophobic packing in serotonin 5-HT₂C receptor binding pockets (Kᵢ = 320 nM).

Prodrug Design

Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves blood-brain barrier penetration, with in vivo studies showing 40% higher brain/plasma ratios compared to parent acid .

Organic Synthesis Applications

Peptide Coupling

The carboxylic acid serves as a handle for amide bond formation using HATU/HOAt activation, enabling incorporation into peptidomimetics. A representative synthesis of antitumor agent LY-517717 utilizes this moiety for β-sheet stabilization .

Coordination Chemistry

Complexation with transition metals yields catalysts for asymmetric hydrogenation. The Rh(I)-cis-morpholine complex achieves 92% ee in ketone reductions, outperforming trans analogues by 35% .

Comparative Analysis with Trans Isomer

Table 3: Cis vs. Trans Isomer Properties

PropertyCis IsomerTrans Isomer
Melting Point168–170°C142–144°C
Aqueous Solubility58 mg/mL29 mg/mL
MMP-2 InhibitionIC₅₀ = 18 µMIC₅₀ = 42 µM
Synthetic Accessibility51% yield22% yield

The cis isomer’s enhanced hydrogen-bonding capacity and steric complementarity account for its superior biological activity and synthetic utility compared to the trans counterpart .

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